molecular formula C11H12O4S B2810310 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid CAS No. 941395-11-5

2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid

Cat. No.: B2810310
CAS No.: 941395-11-5
M. Wt: 240.27
InChI Key: NSQPVTWCPSPXRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-bromo-1-methoxypropan-1-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of 2-mercaptobenzoic acid attacks the electrophilic carbon of the bromo-methoxypropanone, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

  • 2-[(1-Methoxy-1-oxopropan-2-yl)amino]benzoic acid
  • 2-[(1-Methoxy-1-oxopropan-2-yl)oxy]benzoic acid
  • 2-[(1-Methoxy-1-oxopropan-2-yl)thio]benzoic acid

Comparison: 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs with amino, oxy, or thio groups, the sulfanyl derivative exhibits different reactivity and interaction profiles with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(1-methoxy-1-oxopropan-2-yl)sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-7(11(14)15-2)16-9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQPVTWCPSPXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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